1,1'-Benzene-1,3-diylbis(3-propylurea)
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Overview
Description
1,1’-Benzene-1,3-diylbis(3-propylurea) is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two propylurea groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Benzene-1,3-diylbis(3-propylurea) typically involves the reaction of benzene-1,3-diamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Benzene-1,3-diylbis(3-propylurea) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Benzene-1,3-diylbis(3-propylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using concentrated sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1,1’-Benzene-1,3-diylbis(3-propylurea) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-Benzene-1,3-diylbis(3-propylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Benzene-1,3-diylbis(3-methylurea): Similar structure but with methyl groups instead of propyl groups.
1,1’-Benzene-1,3-diylbis(3-ethylurea): Similar structure but with ethyl groups instead of propyl groups.
1,1’-Benzene-1,3-diylbis(3-butylurea): Similar structure but with butyl groups instead of propyl groups.
Uniqueness
1,1’-Benzene-1,3-diylbis(3-propylurea) is unique due to its specific propylurea substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
39938-73-3 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-propyl-3-[3-(propylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C14H22N4O2/c1-3-8-15-13(19)17-11-6-5-7-12(10-11)18-14(20)16-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
VSXPITLKXSGLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC=C1)NC(=O)NCCC |
Origin of Product |
United States |
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